molecular formula C13H9FN4O3 B11836662 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-19-6

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11836662
CAS No.: 919278-19-6
M. Wt: 288.23 g/mol
InChI Key: YYWAAYIVPSDAPQ-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity, and a fluorinated nitrophenoxy group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, including cyclization, halogenation, and nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the fluorinated nitrophenoxy group, which can enhance its pharmacological properties and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry.

Biological Activity

4-(3-Fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 919278-19-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C13H9FN4O3
  • Molecular Weight : 288.23 g/mol
  • Purity : Typically ≥ 98% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The detailed synthetic route often includes the use of specific reagents and conditions to achieve desired yields.

StepReagentsConditionsYield
1[Reagent A]140°C, overnight49%
2[Reagent B]Cooling to room temperatureVariable
3[Reagent C]Filtration and dryingFinal product

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating a promising potential for therapeutic applications .

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Upregulation of pro-apoptotic proteins (e.g., caspase-3, Bax).
    • Downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression:

  • EGFR : Inhibition observed with IC50 values comparable to established inhibitors.
  • CDK2 : Significant activity noted, suggesting potential as a therapeutic target in cell cycle regulation .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives can vary significantly based on structural modifications. The presence of specific substituents on the phenyl ring influences both potency and selectivity against cancer cell lines.

CompoundSubstituentIC50 (µM) against HepG2
5aUnsubstituted68.17
5hFluoro43.15
5kDi-chloro40.00

This table illustrates how varying substituents can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.

Case Studies

  • Case Study A : A derivative of the compound was tested against leukemia L1210 cells, showing significant growth inhibition at concentrations as low as 4×1074\times 10^{-7} M.
  • Case Study B : In vivo studies demonstrated that similar compounds could reduce tumor size in xenograft models by inducing apoptosis.

Properties

CAS No.

919278-19-6

Molecular Formula

C13H9FN4O3

Molecular Weight

288.23 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)-5-methylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H9FN4O3/c1-17-5-4-10-12(17)13(16-7-15-10)21-8-2-3-11(18(19)20)9(14)6-8/h2-7H,1H3

InChI Key

YYWAAYIVPSDAPQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=NC=N2)OC3=CC(=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

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